3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Catalog No.
S12816190
CAS No.
M.F
C13H15NO4S2
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfon...

Product Name

3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

IUPAC Name

3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Molecular Formula

C13H15NO4S2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C13H15NO4S2/c1-17-12-4-3-11(7-13(12)18-2)20(15,16)14-8-10-5-6-19-9-10/h3-7,9,14H,8H2,1-2H3

InChI Key

QDDRIWXRIZCCLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)OC

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound characterized by a unique structure that integrates a benzene sulfonamide core with various functional groups. Its molecular formula is C12H13N1O4S1C_{12}H_{13}N_{1}O_{4}S_{1}, and it has a molecular weight of approximately 265.30 g/mol. The compound features two methoxy groups at the 3 and 4 positions of the benzene ring, alongside a thiophene moiety, contributing to its potential biological activity and chemical reactivity. The presence of the sulfonamide group allows it to mimic para-aminobenzoic acid, which is critical for bacterial folic acid synthesis.

, including:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This entails the addition of hydrogen or the removal of oxygen, typically using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This reaction replaces one atom or group of atoms with another, often facilitated by halogens or nucleophiles.

These reactions can lead to numerous derivatives with potentially altered biological activities.

The compound exhibits significant biological activity, particularly as an antimicrobial agent. The sulfonamide group inhibits the enzyme dihydropteroate synthase, disrupting bacterial growth and replication by mimicking para-aminobenzoic acid, which is essential for folic acid synthesis in bacteria. Preliminary studies suggest that it may also possess anti-inflammatory and anticancer properties, although further research is needed to elucidate these effects.

The synthesis of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common method includes:

  • Formation of Thiophene Moiety: This can be synthesized through the Gewald reaction, which involves condensing ketones with α-cyanoesters in the presence of elemental sulfur.
  • Sulfonamide Formation: The final step involves reacting the thiophene intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

This synthetic route allows for the generation of various derivatives that can be further modified for enhanced biological activity.

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has potential applications in medicinal chemistry, particularly in developing new antimicrobial agents. Its unique structure may facilitate drug design targeting specific biological pathways involved in diseases such as cancer and infections. Additionally, it could serve as a scaffold for further modifications to enhance its pharmacological profile.

Studies on the interaction of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide with biological targets have indicated its ability to inhibit specific enzymes involved in bacterial folic acid synthesis. This inhibition leads to various biological effects, including antimicrobial activity. Further exploration into its mechanism could reveal additional therapeutic potentials.

Several compounds share structural similarities with 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide:

Compound NameKey FeaturesUnique Aspects
2,4-Dimethoxy-N-(2-thiophenylmethyl)benzenesulfonamideContains dimethoxy groups and a thiophene ringDifferent substitution pattern on the thiophene
2,5-Dimethoxy-N-(phenylmethyl)benzenesulfonamideSimilar benzene sulfonamide coreLacks furan and thiophene components
N-(furan-3-ylmethyl)-3,4-dimethoxybenzenesulfonamideContains furan and methoxy groupsAbsence of thiophene moiety

Uniqueness

The uniqueness of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide lies in its specific combination of functional groups that confer distinct chemical and biological properties. Its ability to mimic natural substrates in enzymatic pathways sets it apart from other similar compounds, enhancing its potential as a therapeutic agent.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

313.04425031 g/mol

Monoisotopic Mass

313.04425031 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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